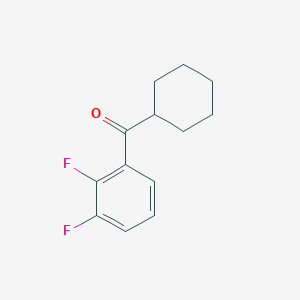

2,3-Difluorophenyl cyclohexyl ketone

Description

2,3-Difluorophenyl cyclohexyl ketone is a fluorinated aromatic ketone characterized by a cyclohexyl group attached to a ketone moiety and a 2,3-difluorophenyl substituent. The cyclohexyl group is known to reduce molecular polarization and dielectric constants in polymers (as seen in poly(aryl ether ketone) resins, PAEK) , while the 2,3-difluorophenyl moiety is frequently employed in medicinal chemistry for its electronic and bioactive properties .

Properties

IUPAC Name |

cyclohexyl-(2,3-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOYWMPDWWJZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluorophenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone as the starting material, which undergoes acylation with 2,3-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2,3-difluorophenyl cyclohexyl ketone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorophenyl cyclohexyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of 2,3-difluorobenzoic acid.

Reduction: Formation of 2,3-difluorophenyl cyclohexanol.

Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Liquid Crystal Applications

One of the prominent applications of 2,3-difluorophenyl cyclohexyl ketone is in the development of negative dielectric anisotropic liquid crystal compounds . These compounds are characterized by their ability to exhibit negative dielectric anisotropy, which is crucial for the performance of liquid crystal displays (LCDs).

Key Features:

- High Clearing Points: The incorporation of 2,3-difluorophenyl groups enhances the clearing points of liquid crystal mixtures, making them suitable for high-temperature applications.

- Improved Performance: Compared to traditional liquid crystals with flexible alkyl chains, those containing cyclobutyl or cyclopentyl end groups (like 2,3-difluorophenyl cyclohexyl ketone) demonstrate better thermal stability and performance in display technologies .

Medicinal Chemistry

In medicinal chemistry, 2,3-difluorophenyl cyclohexyl ketone has been explored for its potential biological activities. Research indicates that derivatives of this compound can exhibit promising antimalarial properties.

Case Study: Antimalarial Activity

- A study evaluated spirocyclic chroman-4-one derivatives incorporating the 2,3-difluorophenyl cyclohexyl ketone structure. These compounds showed significant activity against chloroquine-resistant and sensitive strains of malaria parasites.

- Specific modifications to the molecular structure were found to enhance potency significantly, indicating the compound's utility in drug development .

Synthetic Methodologies

The synthesis of 2,3-difluorophenyl cyclohexyl ketone has been optimized through various methodologies that facilitate its use in organic synthesis.

Synthetic Routes:

- The compound can be synthesized via a multi-step process involving reactions such as bromination and oxidation. For instance, starting from 2,3-difluorophenetol and employing n-butyl lithium as a reagent allows for controlled synthesis of the desired ketone structure .

- Recent advancements also highlight the use of visible-light-mediated reactions to enhance yields in synthesizing related ketones through decarboxylative arylation techniques .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,3-difluorophenyl cyclohexyl ketone depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanone (CAS 108-94-1)

Cyclohexanone, a simple cyclic ketone, serves as a foundational analog for understanding the role of the cyclohexyl group in 2,3-difluorophenyl cyclohexyl ketone. Key differences include:

- Structure: Cyclohexanone lacks aromatic and fluorinated substituents, resulting in simpler electronic and steric properties.

- Dielectric Properties: In PAEK resins, cyclohexyl groups reduce dielectric constants (2.95–3.26@10 GHz) by weakening molecular polarization . While direct data for 2,3-difluorophenyl cyclohexyl ketone is unavailable, its cyclohexyl group may similarly lower permittivity compared to non-cyclohexyl ketones.

- Thermal Stability : Cyclohexyl-containing PAEK exhibits high thermal stability (glass transition temperature: 239–245°C; decomposition temperature: 469–534°C) , suggesting analogous robustness in the ketone derivative.

- Solubility : Cyclohexyl groups enhance solubility in polar aprotic solvents (e.g., NMP, DMF) , a trait likely shared by 2,3-difluorophenyl cyclohexyl ketone.

Fluorinated Aromatic Ketones

The 2,3-difluorophenyl group distinguishes this compound from non-fluorinated analogs. Evidence from pharmaceutical syntheses highlights that fluorinated aromatic groups:

- Enhance Bioactivity : Fluorine atoms improve metabolic stability and binding affinity in drug candidates .

- However, the cyclohexyl group’s weak polarization may counterbalance this effect, as observed in PAEK resins .

Data Table: Comparative Properties

*Inferred from cyclohexyl-containing PAEK resins .

Research Findings and Implications

Dielectric Performance : The cyclohexyl group’s weak polarization reduces permittivity, making 2,3-difluorophenyl cyclohexyl ketone a candidate for high-frequency communication materials .

Thermal and Solubility Advantages : Cyclohexyl groups confer high thermal stability and solubility, critical for processing in electronics or drug formulations .

Fluorination Effects : The 2,3-difluorophenyl group may enhance bioactivity and electronic properties, as seen in pyrrolo-pyridazine derivatives .

Biological Activity

2,3-Difluorophenyl cyclohexyl ketone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H12F2O

- Molecular Weight : 234.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its interactions with biological targets.

The biological activity of 2,3-difluorophenyl cyclohexyl ketone is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways.

- Receptor Modulation : It may act as a modulator for G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 = 5 µM | |

| Antioxidant Activity | Reduction in ROS levels | |

| Antimicrobial Activity | MIC = 50 µg/mL against Gram-positive bacteria |

Case Study 1: Enzyme Inhibition

In a study investigating the enzyme inhibition properties of various ketones, 2,3-difluorophenyl cyclohexyl ketone was found to inhibit cyclooxygenase enzymes with an IC50 value of 5 µM. This suggests potential applications in anti-inflammatory therapies.

Case Study 2: Antioxidant Properties

A recent study evaluated the antioxidant capacity of several compounds, including 2,3-difluorophenyl cyclohexyl ketone. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, highlighting its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 3: Antimicrobial Activity

Research on the antimicrobial effects revealed that this compound exhibited moderate activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl ring and cyclohexyl moiety can significantly affect biological activity. For instance:

- Fluorine Substitution : The introduction of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.

- Cyclohexyl Variants : Alterations in the cyclohexyl structure can lead to variations in enzyme inhibition potency and selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,3-difluorophenyl cyclohexyl ketone, and what structural limitations affect reaction yields?

- Methodological Answer : The Shapiro reaction, involving trisylhydrazones of ketones, is a viable route for synthesizing dienes from cyclohexyl-substituted ketones. However, steric and electronic factors limit its applicability. For example, cyclohexyl ethyl ketone trisylhydrazone fails to undergo the Shapiro reaction due to unfavorable deprotonation kinetics, while methyl derivatives succeed . Superacid-mediated synthesis (e.g., using triflic acid, CO, and benzene under high pressure) offers an alternative pathway, producing cyclohexyl phenyl ketone derivatives without significant isomerization .

Q. How do conformational effects influence the reactivity of cyclohexyl phenyl ketones in reduction reactions?

- Methodological Answer : Kinetic studies of sodium borohydride reductions reveal that cycloalkyl substituents on phenyl ketones modulate reaction rates via conformational strain. At 0°C, cyclohexyl phenyl ketone exhibits a relative rate constant of 0.25 (vs. acetophenone = 1.0), attributed to chair conformations minimizing steric hindrance during hydride attack. Cyclopentyl analogs show higher reactivity (0.36) due to reduced ring strain .

Q. What are the limitations of using fluorinated ketones in diene synthesis via the Shapiro reaction?

- Methodological Answer : Fluorine substituents can alter electronic and steric profiles, impacting hydrazone formation and deprotonation. For instance, acetophenone trisylhydrazone derivatives with electron-withdrawing groups (e.g., fluorine) exhibit sluggish coupling in Shapiro reactions, requiring elevated temperatures (reflux) and extended reaction times to achieve low yields (e.g., 23% for 4d) .

Advanced Research Questions

Q. How do computational methods explain enantioselectivity in the hydrogenation of fluorinated cyclohexyl ketones?

- Methodological Answer : DFT-PBE studies on Ru(diphosphine)(diamine) catalysts reveal that enantioselectivity arises from differences in activation energies between diastereomeric pathways. For cyclohexyl methyl ketone, low enantiomeric excess (37%) is attributed to minimal energy differences in binding and transition states for alkyl group differentiation. Fluorine substituents may exacerbate steric clashes or alter electronic interactions, requiring tailored ligand design .

Q. What role does fluorination play in modulating the dielectric properties of poly(aryl ether ketone) (PAEK) resins containing cyclohexyl groups?

- Methodological Answer : Fluorine's high electronegativity reduces molecular polarization, lowering dielectric constants (ε = 2.95–3.26 @ 10 GHz) in PAEK resins. Cyclohexyl groups further enhance solubility in polar aprotic solvents (e.g., NMP, DMF) while maintaining thermal stability (Tg = 239–245°C). The synergistic effect of fluorine and cyclohexyl moieties makes such resins ideal for high-frequency communication applications .

Q. How do reaction conditions in superacid-mediated syntheses impact the selectivity of fluorophenyl ketone formation?

- Methodological Answer : Superacid systems (e.g., triflic acid) under high CO pressure favor Friedel-Crafts acylation of benzene with cyclohexene-derived carbocations, yielding cyclohexyl phenyl ketone as the major product. Isomerization to methylcyclopentyl derivatives is suppressed due to the stability of the cyclohexyl cation intermediate. Fluorinated analogs may require adjusted acid strength to balance carbocation stability and electrophilic reactivity .

Data Contradictions and Resolution

Q. Why do cyclohexyl phenyl ketones exhibit variable reactivity in reduction reactions compared to smaller cycloalkyl analogs?

- Analysis : While cyclopentyl phenyl ketones show higher reactivity with NaBH4 (rate = 0.36), cyclohexyl derivatives (rate = 0.25) underperform despite their conformational flexibility. This contradiction suggests that ring strain in cyclopentyl systems accelerates hydride transfer, whereas cyclohexyl's chair conformation introduces subtle steric barriers .

Methodological Recommendations

- Synthesis : Prioritize superacid-mediated routes for fluorinated ketones to avoid Shapiro reaction limitations .

- Characterization : Use DFT-PBE modeling to predict enantioselectivity in catalytic hydrogenation .

- Applications : Evaluate fluorinated cyclohexyl ketones in PAEK resins for dielectric performance using impedance spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.